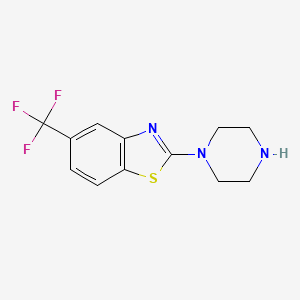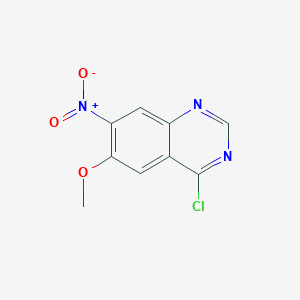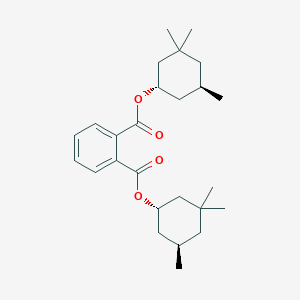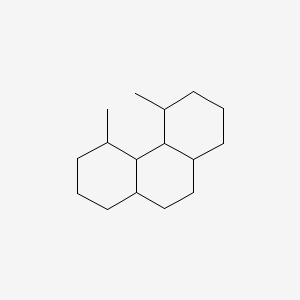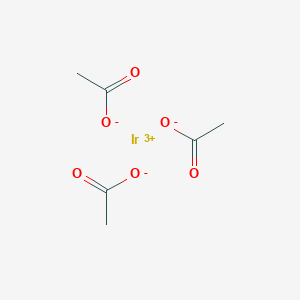
Iridium(3+);triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Iridium(3+);triacetate can be synthesized through several methods. One common approach involves reacting iridium metal powder with acetic acid. The reaction typically requires heating and the presence of an oxidizing agent to facilitate the formation of the iridium(III) acetate complex . Another method involves the reaction of an iridium compound with an alkaline compound in a protic solvent, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using iridium metal or iridium-containing compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
Iridium(3+);triacetate undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it helps in the reduction of substrates.
Substitution: This compound can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products are often oxidized forms of the substrates, while in reduction reactions, the products are reduced forms .
科学研究应用
Iridium(3+);triacetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of iridium(3+);triacetate involves its ability to act as a catalyst in various chemical reactions. In biological systems, it can induce oxidative stress in cells, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) that cause damage to cellular components, such as proteins, lipids, and DNA . The compound targets mitochondrial proteins, leading to changes in mitochondrial function and ultimately cell death .
相似化合物的比较
Iridium(3+);triacetate is unique compared to other iridium compounds due to its specific coordination structure and reactivity. Similar compounds include:
Iridium(III) chloride: Used in similar catalytic applications but has different solubility and reactivity properties.
Iridium(III) oxide: Known for its use in electrochemical applications, particularly in oxygen evolution reactions.
Iridium(III) carbonyl complexes: These complexes are used in homogeneous catalysis and have different photophysical properties compared to this compound.
This compound stands out due to its versatility in both chemical and biological applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H9IrO6 |
|---|---|
分子量 |
369.35 g/mol |
IUPAC 名称 |
iridium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI 键 |
KZLHPYLCKHJIMM-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


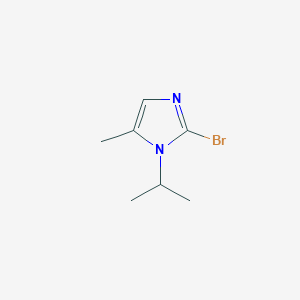
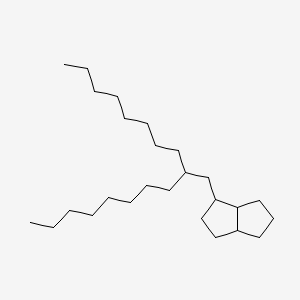
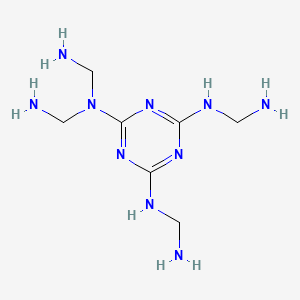

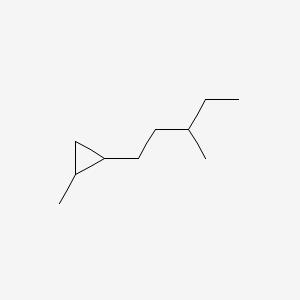
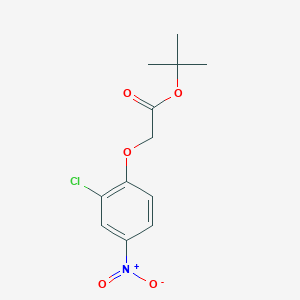
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)


